molecular formula C24H26N4O4 B4522561 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

Cat. No.: B4522561
M. Wt: 434.5 g/mol
InChI Key: CVEWNKMONNVTHW-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative characterized by a central pyridazinone ring substituted with a 4-methoxyphenyl group at position 6 and a 2-oxoethylpiperazino moiety bearing another 4-methoxyphenyl group at position 2. The dual methoxy groups enhance electron-donating effects, influencing both chemical reactivity and binding affinity to biological targets .

Properties

IUPAC Name

6-(4-methoxyphenyl)-2-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-31-20-7-3-18(4-8-20)22-11-12-23(29)28(25-22)17-24(30)27-15-13-26(14-16-27)19-5-9-21(32-2)10-6-19/h3-12H,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEWNKMONNVTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazinone core, followed by the introduction of the methoxyphenyl groups and the piperazine moiety through a series of coupling reactions and functional group transformations. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost considerations, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The

Biological Activity

The compound 6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative with potential biological activities that warrant detailed exploration. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C23H26N4O3
  • Molecular Weight : 406.48 g/mol
  • IUPAC Name : this compound

This compound features a pyridazinone core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridazinone derivatives. For example, a compound similar to the target structure was evaluated in the NCI 60-cell line screen and exhibited significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Cell Line IC50 (µM)
A549 (Lung)5.0
MCF-7 (Breast)7.5
HT-29 (Colon)6.0

These findings suggest that modifications in the piperazine and methoxyphenyl groups enhance the biological activity of the compound.

The proposed mechanism includes the inhibition of key enzymes involved in cancer metabolism, such as pyruvate kinase , which plays a crucial role in glycolysis. The compound may alter the enzyme's activity, shifting the balance between its active tetrameric form and inactive dimeric form, thus affecting ATP production in cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of similar pyridazinone derivatives, which demonstrated promising results in terms of their pharmacological profiles:

  • Study on Pyridazinones : A series of pyridazinone derivatives were synthesized and screened for their anticancer properties. The study found that compounds with piperazine moieties showed enhanced cytotoxicity compared to those without .
  • Mechanistic Insights : Another study elucidated that certain derivatives could inhibit tumor growth in vivo by modulating metabolic pathways critical for cancer cell survival .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Pyridazinone derivatives, including the compound , have shown promising anticancer properties. Studies indicate that modifications in the pyridazinone structure can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
  • Cardiovascular Agents
    • Similar compounds have been associated with cardiovascular benefits, particularly in the development of positive inotropic agents. The structure of pyridazinones allows them to interact with phosphodiesterase enzymes, leading to increased myocardial contractility without significantly elevating heart rate . This mechanism is crucial for treating heart failure and other cardiac conditions.
  • Neurological Implications
    • The piperazine moiety within the compound suggests potential applications in neurology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways, which could be beneficial for treating mood disorders and anxiety .

Case Studies

  • Synthesis and Evaluation of Anticancer Derivatives
    • A series of novel pyridazinone derivatives were synthesized to evaluate their anticancer activity against human cancer cell lines. These studies demonstrated a significant increase in cytotoxic effects compared to standard chemotherapeutics .
  • Cardiovascular Studies
    • Research has shown that certain pyridazinone derivatives exhibit substantial positive inotropic effects in animal models, suggesting their potential as treatments for heart failure . These findings are supported by pharmacological evaluations that highlight their efficacy in enhancing cardiac function.
  • Neuropharmacological Research
    • Investigations into the neuropharmacological properties of similar compounds have revealed their potential as anxiolytics or antidepressants, with ongoing studies assessing their safety and efficacy profiles in clinical settings .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Key Structural Features Biological Activity Highlights
6-(4-Methoxyphenyl)-2-{2-[4-(4-Methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone Pyridazinone core, dual 4-methoxyphenyl groups, piperazino-2-oxoethyl chain Potential MAO-B inhibition, analgesic activity (IC₅₀ ~ 0.013 µM for analogs)
2-{2-[4-(4-Chlorophenyl)piperazino]-2-oxoethyl}-6-(4-methoxyphenyl)-3(2H)-pyridazinone Chlorophenyl substituent on piperazine Enhanced receptor binding affinity; tested in anti-inflammatory assays
6-(4-Chlorophenyl)-2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 4-Chlorophenyl on pyridazinone, 2-methoxyphenyl on piperazine MAO-B inhibition (IC₅₀ = 0.013 µM)
2-[4-(2-Methoxyphenyl)piperazino]-6-methyl-5-propyl-4(3H)-pyrimidinone Pyrimidinone core, 2-methoxyphenyl-piperazino, alkyl substituents Antitumor and antimicrobial activity
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone Dihydropyridazinone, chlorobenzyl, dimethylphenyl Antiplatelet aggregation (70% inhibition at 100 µM)

Key Differences and Implications

Substituent Effects: Methoxy vs. Chloro Groups: Methoxy groups enhance electron donation, improving binding to receptors like MAO-B, while chloro substituents increase lipophilicity, aiding membrane penetration . Positional Isomerism: The 4-methoxyphenyl group on the pyridazinone core (main compound) vs. 2-methoxyphenyl on piperazine (e.g., ) alters steric and electronic interactions, affecting selectivity for biological targets.

Core Heterocycle Variations: Pyridazinone (main compound) vs. pyrimidinone () cores influence ring tautomerism and hydrogen-bonding capacity, impacting enzyme inhibition profiles.

Biological Activity Trends: MAO-B Inhibition: Compounds with para-substituted aryl groups (e.g., 4-methoxyphenyl or 4-chlorophenyl) show higher MAO-B affinity than ortho-substituted analogs . Analgesic vs. Antitumor Activity: The presence of a piperazino-2-oxoethyl chain correlates with central nervous system (CNS) activity (e.g., analgesia), while alkyl-substituted pyrimidinones () exhibit broader antimicrobial effects.

Research Findings and Data

Table 2: Activity Comparison

Compound MAO-B IC₅₀ (µM) Analgesic Activity (ED₅₀, mg/kg) Antiplatelet Aggregation (% Inhibition)
This compound 0.015* 12.5* N/A
6-(4-Chlorophenyl)-2-{2-[4-(2-Methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone 0.013 10.2 N/A
4-(4-Chlorobenzyl)-6-(2,4-dimethylphenyl)-4,5-dihydro-3(2H)-pyridazinone N/A N/A 70%

*Predicted based on structural analogs .

Q & A

Q. Table 1: Analgesic Activity of Pyridazinone Derivatives

CompoundIC₅₀ (µM)TargetReference
Target Compound8.2 ± 1.3COX-2
6-(4-Fluorophenyl) analog15.7 ± 2.1Opioid receptor
Unsubstituted pyridazinone>50Nonspecific

Advanced: How can computational modeling guide SAR studies for this compound?

Answer:

  • Docking simulations : Identify binding poses in COX-2 (PDB: 5KIR) or serotonin receptors (e.g., 5-HT₁A) .
  • QSAR Models : Correlate methoxy group position with logP (measured: 2.8 ± 0.3) and bioavailability .
  • MD Simulations : Assess piperazine flexibility’s impact on target engagement (>10 ns trajectories recommended) .

Key Finding:
The 4-methoxyphenyl group enhances hydrophobic interactions, while the piperazine nitrogen mediates hydrogen bonding .

Basic: What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles (GHS Category 2 skin irritant) .
  • Ventilation : Fume hood for powder handling (TLV: 0.1 mg/m³) .
  • Spill Management : Absorb with vermiculite; avoid aqueous wash (hydrolyzes to toxic byproducts) .

Advanced: How does crystallography inform structural optimization?

Answer:

  • Single-crystal X-ray diffraction : Resolve dihedral angles (e.g., 85° between pyridazinone and methoxyphenyl planes) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 12% H-bonding, 30% van der Waals) .

Structural Insight:
The 2-oxoethyl linker adopts a gauche conformation, minimizing steric clash with the piperazine ring .

Advanced: What in vitro assays validate its proposed anti-inflammatory activity?

Answer:

  • NF-κB Luciferase Reporter Assay : EC₅₀ = 10 µM (vs. TNF-α-induced inflammation) .
  • Cytokine ELISA : Measure IL-6 suppression (40% reduction at 20 µM) .
  • Contradiction Note : Inconsistent results in RAW264.7 macrophages may stem from cell passage number or serum batch .

Basic: What solvents and storage conditions ensure stability?

Answer:

  • Solubility : DMSO (>50 mg/mL), ethanol (limited to 5 mg/mL) .
  • Storage : -20°C under argon; avoid light (degradation <5% over 6 months) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Reactant of Route 2
Reactant of Route 2
6-(4-methoxyphenyl)-2-{2-[4-(4-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.